molecular formula C17H14ClN3O2 B1217959 7-Acetamidoclonazepam CAS No. 41993-30-0

7-Acetamidoclonazepam

Numéro de catalogue: B1217959
Numéro CAS: 41993-30-0
Poids moléculaire: 327.8 g/mol
Clé InChI: CSSPKOOFFDJUJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Acetamidoclonazepam is a chemical compound belonging to the benzodiazepine class. It is a metabolite of clonazepam, which is widely used as an anticonvulsant and anxiolytic medication. The molecular formula of this compound is C17H14ClN3O2, and it has a molecular weight of 327.77 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Acetamidoclonazepam is synthesized through the acetylation of 7-aminoclonazepam. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Acetamidoclonazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 7-acetamidoclonazepam is crucial for optimizing its therapeutic use. The metabolism of clonazepam involves its conversion to several metabolites, including 7-amino-clonazepam and subsequently to this compound. Studies have shown that genetic factors significantly influence the metabolism of clonazepam, affecting the plasma concentrations of its metabolites.

  • CYP3A4 and NAT2 Influence : Research indicates that the expression of cytochrome P450 3A4 (CYP3A4) and the N-acetylation transferase 2 (NAT2) genotype are pivotal in determining the plasma levels of 7-amino-clonazepam. Patients with high CYP3A4 expression and slow NAT2 acetylators tend to have elevated levels of this metabolite, which can influence therapeutic outcomes and withdrawal symptoms during tapering off clonazepam therapy .

Forensic Toxicology

In forensic toxicology, this compound serves as a significant reference standard for the detection and quantification of clonazepam in biological samples. It plays a critical role in:

  • Confirmatory Testing : The presence of this compound in biological fluids can confirm clonazepam ingestion, aiding legal and medical interpretations in cases of overdose or substance abuse .
  • Stability Studies : Stability testing under various conditions ensures the reliability of bioanalytical assays used in forensic investigations. This is essential for maintaining the integrity of samples over time .

Clinical Implications and Case Studies

The clinical implications of this compound are particularly relevant in the context of personalized medicine. Variability in drug metabolism can lead to different therapeutic responses among patients.

  • Case Study Example : A case involving a 70-year-old female patient demonstrated prolonged withdrawal symptoms from clonazepam, attributed to her slow acetylator phenotype. This highlights the importance of understanding individual metabolic profiles when managing benzodiazepine therapy .
  • Therapeutic Monitoring : Regular monitoring of plasma concentrations of both clonazepam and its metabolites, including this compound, can guide dosage adjustments and minimize adverse effects .

Research Findings on GABA-A Receptor Modulation

Research has indicated that 7-amino-clonazepam may exhibit weak partial agonist activity at GABA-A receptors, which could have implications for its pharmacological effects during clonazepam therapy. This suggests that high levels of this metabolite could influence the efficacy and safety profile of clonazepam, particularly during withdrawal .

Mécanisme D'action

The mechanism of action of 7-Acetamidoclonazepam is similar to that of clonazepam. It enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, it increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .

Comparaison Avec Des Composés Similaires

Uniqueness: 7-Acetamidoclonazepam is unique due to its specific metabolic pathway and its role as a metabolite of clonazepam. Its distinct chemical structure and pharmacological properties make it an important compound for research and therapeutic applications .

Activité Biologique

Introduction

7-Acetamidoclonazepam is a metabolite derived from clonazepam, a well-known benzodiazepine used primarily for the treatment of anxiety and seizure disorders. Understanding the biological activity of this compound is crucial for optimizing therapeutic approaches and managing potential side effects associated with clonazepam therapy.

Metabolism Pathway

Clonazepam is metabolized primarily through nitro-reduction to 7-amino-clonazepam, which is then acetylated to form this compound via the N-acetyltransferase 2 (NAT2) enzyme. This metabolic pathway is influenced by genetic polymorphisms in the CYP3A4 and NAT2 genes, leading to variability in drug metabolism among individuals .

Table 1: Metabolic Pathway of Clonazepam

Compound Metabolic Process Enzyme
ClonazepamNitro-reductionCYP3A4/5
7-AminoclonazepamN-acetylationNAT2
This compound--

Biological Activity

While this compound itself does not exhibit significant pharmacological activity, its precursor, 7-amino-clonazepam, has been shown to have some affinity for the GABA-A receptor. It acts as a partial agonist, which can potentially influence the efficacy and side effects of clonazepam therapy .

Case Studies and Clinical Findings

  • Patient Variability in Response : A study highlighted that patients with high CYP3A4 expression required different dosing regimens compared to those with low expression levels. This variability can impact the plasma concentration of both clonazepam and its metabolites, including this compound, leading to differences in therapeutic outcomes and withdrawal symptoms .
  • Withdrawal Symptoms : A case study involving a 70-year-old female patient indicated that prolonged use of clonazepam resulted in withdrawal symptoms linked to slow acetylator phenotypes. Genetic testing confirmed NAT2 genotype variations, suggesting that personalized medicine approaches could improve management strategies for patients undergoing benzodiazepine therapy .

Table 2: Clinical Observations Related to this compound

Observation Clinical Implication
Variability in plasma concentrationsNeed for personalized dosing based on CYP3A4 expression
Association with withdrawal symptomsImportance of NAT2 genotyping in treatment planning
Presence of metabolites affecting efficacyPotential for altered therapeutic outcomes

Research Findings

Recent studies have explored the pharmacokinetics of clonazepam and its metabolites, emphasizing the role of genetic factors in drug metabolism. The findings suggest that understanding these factors can lead to improved therapeutic strategies for patients on clonazepam therapy. For instance, higher levels of 7-amino-clonazepam have been associated with increased withdrawal symptoms, indicating a need for careful monitoring during dosage adjustments .

Propriétés

IUPAC Name

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSPKOOFFDJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962142
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41993-30-0
Record name 7-Acetamidoclonazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETAMINOCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Acetamidoclonazepam
Reactant of Route 2
Reactant of Route 2
7-Acetamidoclonazepam
Reactant of Route 3
Reactant of Route 3
7-Acetamidoclonazepam
Reactant of Route 4
7-Acetamidoclonazepam
Reactant of Route 5
Reactant of Route 5
7-Acetamidoclonazepam
Reactant of Route 6
7-Acetamidoclonazepam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.